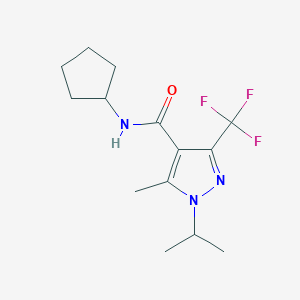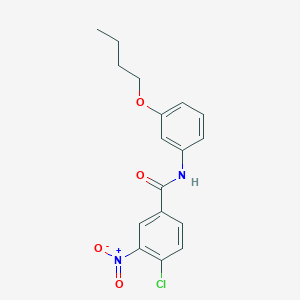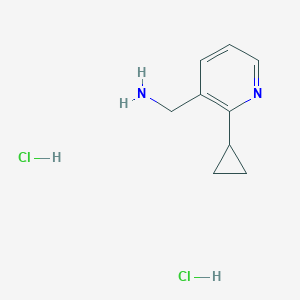![molecular formula C17H21FN4O3S B2957268 5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine CAS No. 2380171-07-1](/img/structure/B2957268.png)
5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorine atom, a methyl group, and a piperazine ring substituted with a phenoxyethanesulfonyl group
Méthodes De Préparation
The synthesis of 5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloro-5-fluoropyrimidine and 4-methylpyrimidine.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with 1-(2-phenoxyethanesulfonyl)piperazine under basic conditions.
Final modifications:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: The compound shows promise as a lead compound in drug discovery, particularly for the development of anticancer and antiviral agents.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: These compounds also contain a fluorine atom and a piperazine ring, but differ in their core structure and substituents.
4-Fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenoles: These compounds share the piperazine and fluorine moieties but have different functional groups and core structures.
Propriétés
IUPAC Name |
5-fluoro-4-methyl-6-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-14-16(18)17(20-13-19-14)21-7-9-22(10-8-21)26(23,24)12-11-25-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUFPTCWJSBZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)
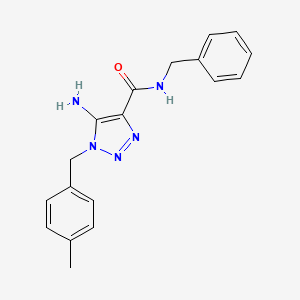
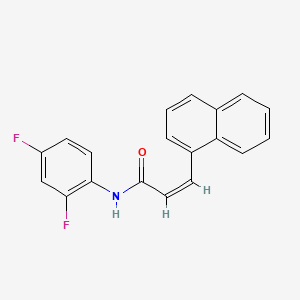
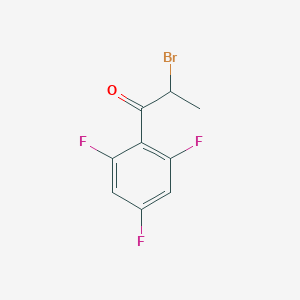
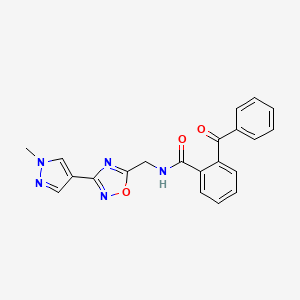
![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)
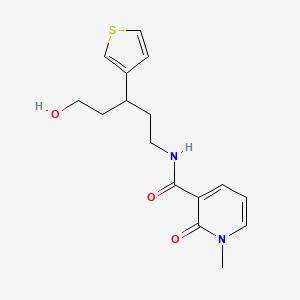
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2957198.png)
![3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2957200.png)

